molecular formula C47H60N6O6 B8451782 A 792611

A 792611

Cat. No.: B8451782
M. Wt: 805.0 g/mol
InChI Key: KMAMPFGXPHTYPQ-KMHPXQNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-792611 is a novel HIV protease inhibitor that has been under investigation for its potential therapeutic applications in treating HIV infections. This compound has shown unique properties as a functional inhibitor of the human pregnane X receptor (PXR), which differentiates it from other HIV protease inhibitors .

Preparation Methods

Chemical Reactions Analysis

A-792611 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .

Comparison with Similar Compounds

A-792611 is compared with other HIV protease inhibitors such as A-790742. Both compounds exhibit low nanomolar potency against wild-type HIV and have shown high oral bioavailability in animal models . A-792611 has a unique property of antagonizing the pregnane X receptor, which is not observed in other HIV protease inhibitors . This makes A-792611 a valuable compound for studying drug interactions and the regulation of drug-metabolizing enzymes.

Similar Compounds

  • A-790742
  • Ritonavir
  • Saquinavir
  • Indinavir

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific molecular targets .

Properties

Molecular Formula

C47H60N6O6

Molecular Weight

805.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[[(2S,4S,5S)-5-[[(2S)-2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C47H60N6O6/c1-46(2,3)40(51-44(57)59-7)42(55)49-36(28-33-21-23-35(24-22-33)37-20-14-15-25-48-37)30-39(54)38(29-32-16-10-8-11-17-32)50-43(56)41(47(4,5)6)53-27-26-52(45(53)58)31-34-18-12-9-13-19-34/h8-25,36,38-41,54H,26-31H2,1-7H3,(H,49,55)(H,50,56)(H,51,57)/t36-,38-,39-,40+,41+/m0/s1

InChI Key

KMAMPFGXPHTYPQ-KMHPXQNHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC

Origin of Product

United States

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